N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide
Description
N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-4-16-7-5-6-11(9-16)15-14(17)13-12(18-3)8-10(2)19-13/h8,11H,4-7,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLQLFITWYWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=C(S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 1-ethyl-3-piperidone, the ring can be formed via reductive amination.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the amine group of the piperidine ring with a carboxylic acid derivative of the thiophene ring under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production to ensure consistent quality and yield.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography would be used to purify the final product.
Quality Control: Rigorous quality control measures, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, would be implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is targeted.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The methoxy group on the thiophene ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), Grignard reagents (RMgX)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiophenes depending on the nucleophile used
Scientific Research Applications
N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperidine moiety.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It could influence various biochemical pathways, such as neurotransmitter release or signal transduction pathways, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylbenzamide
- N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylpyridine-2-carboxamide
Comparison
- Structural Differences : While these compounds share the piperidine and carboxamide groups, the differences lie in the heterocyclic ring (thiophene vs. benzene or pyridine).
- Biological Activity : The presence of different heterocyclic rings can significantly influence the biological activity and specificity of these compounds.
- Chemical Properties : The electronic properties and reactivity of the thiophene ring differ from those of benzene or pyridine, affecting the compound’s overall chemical behavior.
N-(1-ethylpiperidin-3-yl)-3-methoxy-5-methylthiophene-2-carboxamide stands out due to its unique combination of a piperidine ring and a thiophene ring, which may confer distinct biological and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
